molecular formula C8H7NO2 B1265911 3-Methyl-2-benzoxazolinone CAS No. 21892-80-8

3-Methyl-2-benzoxazolinone

Cat. No. B1265911
CAS RN: 21892-80-8
M. Wt: 149.15 g/mol
InChI Key: QRMRRLXXFHXMBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-2-benzoxazolinone derivatives involves various chemical reactions. For instance, acetic acid hydrazide containing 5-methyl-2-benzoxazolinone was synthesized by condensation with hydrazine hydrate, leading to further reactions forming compounds with 1,2,4-triazole and 1,3,4-thiadiazole rings (Salgın-Gökşen et al., 2007). Another synthesis approach involved reacting 2-benzoxazolinone with substituted phenacyl bromide in ethanol, generating 3-(4-substituted benzoyl methyl)-2-benzoxazolinones with potential antimicrobial activity (Erol, Caliş, & Yuluǧ, 1996).

Molecular Structure Analysis

Computational studies and crystal structure analyses have been conducted to understand the molecular structure of 3-Methyl-2-benzoxazolinone derivatives. For example, DFT studies and X-ray diffraction provided insights into the crystal and molecular structures of specific derivatives, showing the importance of these methods in elucidating molecular geometries and electronic structures (Şahin et al., 2011).

Chemical Reactions and Properties

3-Methyl-2-benzoxazolinone undergoes various chemical reactions, including cyclization and aminolysis, which have been studied to understand its reactivity and potential as a synthetic intermediate. For instance, the aminolysis of 2-benzoxazolinone has been investigated, showing different mechanistic pathways depending on the conditions (Ilieva et al., 2003).

Scientific Research Applications

Synthesis and Pharmacological Properties

3-Methyl-2-benzoxazolinone and its derivatives have been extensively studied for their pharmacological properties. For instance, novel derivatives have been synthesized, exhibiting significant anti-nociceptive activities. Such compounds, when tested in animal models, have shown a capability to induce anti-nociception, which is a reduction in pain sensation (Calis, Gökhan & Erdoğan, 2001). Additionally, other derivatives have shown antimicrobial activities, particularly against certain bacteria and yeast-like fungi, indicating potential applications in fighting infections (Erol, Calis & Yuluǧ, 1996).

Analgesic and Anti-Inflammatory Activities

Further research has explored the analgesic and anti-inflammatory activities of 3-Methyl-2-benzoxazolinone derivatives. Certain Mannich bases of 5-nitro-2-benzoxazolinones have demonstrated promising in vivo anti-inflammatory and analgesic activities in bioassays. These compounds, particularly those with electron-withdrawing substituents, have shown higher analgesic activities than their anti-inflammatory properties, suggesting potential as pain relievers (Köksal et al., 2007). Another study reported on compounds containing 5-methyl-2-benzoxazolinone with significant analgesic-anti-inflammatory and antimicrobial activities, underscoring the diverse therapeutic potential of these compounds (Salgin-Gokşen et al., 2007).

Chemical Characterization and Natural Occurrence

The chemical characterization and natural occurrence of benzoxazolinone compounds have been a focus of some studies. For instance, benzoxazolinone precursors have been isolated and identified from the flowers of Consolida orientalis, expanding the understanding of these compounds in the plant kingdom (Ozden et al., 1992). Moreover, an experimental and theoretical investigation into the thermochemistry of 3-Methyl-2-benzoxazolinone has provided insights into its energetic properties and reactivity (Silva, Costa & Ribeiro da Silva, 2021).

Mass Spectrometric Analysis

Mass spectrometric characterization of benzoxazinoid glycosides, including derivatives of 3-Methyl-2-benzoxazolinone, from wheat seedlings has been conducted. This research contributes to the understanding of the defense compounds in wheat and their potential health-promoting effects (de Bruijn et al., 2016).

Safety And Hazards

3-Methyl-2-benzoxazolinone is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Future Directions

The determination of the reliable thermodynamic properties of 2-benzoxazolinone derivatives is the main goal of ongoing research . Some correlations are being established between the energetic properties determined and the structural characteristics of the title compounds, and the reactivity of this class of compounds is also being evaluated .

properties

IUPAC Name

3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMRRLXXFHXMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176295
Record name 2-Benzoxazolinone, 3-methyl-
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-benzoxazolinone

CAS RN

21892-80-8
Record name 3-Methylbenzo[d]oxazol-2(3H)-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinone, 3-methyl-
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Record name 2-Benzoxazolinone, 3-methyl-
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Record name 2-Benzoxazolinone, 3-methyl-
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Synthesis routes and methods

Procedure details

NaH (280 mg, 7.00 mmol) was added to a chilled (0° C.) solution of benzo[d]oxazol-2(3H)-one (650 mg, 4.81 mmol) in tetrahydrofuran (20 mL). After 0.5 hours, methyl iodide (1.03 g, 7.25 mmol) was added dropwise with stirring, maintaining a temperature of 0° C. The resulting solution was then stirred for 6 hours at room temperature. The reaction mixture was then quenched by the addition of ethanol (10 mL), and the mixture was concentrated. Water (50 mL) was then added and the resulting solution was extracted with dichloromethane (3×20 mL). The organic layers were combined, dried (Na2SO4), filtered and concentrated to afford 0.62 g (82%) of 3-methylbenzo[d]oxazol-2(3H)-one as a light red solid.
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
E Palaska, S Ünlü, H Erdoǵan, C Safak… - European journal of …, 1993 - Elsevier
… Summary - Eight new 1-(3-methyl-2-benzoxazolinone-6-yl)-2-(4-substituted … These findings led us to synthesize new l-(3-methyl-2benzoxazolinone-6-yl)-2-(4-substituted …
Number of citations: 29 www.sciencedirect.com
ALR Silva, VMS Costa, MDMC Ribeiro da Silva - Molecules, 2021 - mdpi.com
… Continuing our research interests, in this work, a thermochemical study of two nitrogen-containing heterocycles, 3-methyl-2-benzoxazolinone and 6-nitro-2-benzoxazolinone (Figure 2), …
Number of citations: 1 www.mdpi.com
Ü Çalış, N Gökhan, H Erdoğan - Il Farmaco, 2001 - Elsevier
… Twelve new 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinone and 1-(3-methyl-2-benzoxazolinone)-2-(substituted amino-1-yl)propanol derivatives were synthesized and …
Number of citations: 14 www.sciencedirect.com
J Sam, JL Valentine - Journal of pharmaceutical sciences, 1969 - Elsevier
… Acid hydrolysis of 3-methyl-2-benzoxazolinone has been reported using concentrated hydrochloric acid under sealed tube conditions (61) and concentrated hydrochloric acid under …
Number of citations: 46 www.sciencedirect.com
J Sam, JN Plampin, GI Poos - The Journal of Organic Chemistry, 1958 - ACS Publications
… of 5-chloro-3methyl-2-benzoxazolinone (III), mp and mixed mp 133135; infrared spectrum identical withthat of authentic III. Concentration of the mother liquor to a small volume and …
Number of citations: 26 pubs.acs.org
N Dilek, F Baysen, E Kendi… - FABAD Journal of …, 2010 - dergipark.org.tr
Phenyl-3-(3-methyl-2-benzoxazolinone-6-yl)-1H-pyrazole-4-carboxyaldehyde was prepared and its structure was confirmed by elemental analysis, IR and NMR spectroscopic analyses. …
Number of citations: 6 dergipark.org.tr
N Dilek Özçelik, F Baysen, E Kendi, S Nacak Baytaş - 2010 - acikerisim.aksaray.edu.tr
1-Phenyl-3-(3-methyl-2-benzoxazolinone-6-yl)-1H-pyrazole- 4-carboxyaldehyde was prepared and its structure was confirmed by elemental analysis, IR and NMR spectroscopic …
Number of citations: 0 acikerisim.aksaray.edu.tr
M Chum, DR Batish, HP Singh, RK Kohli - The Bioscan, 2010 - researchgate.net
Benzoxazinoids (or hydroxamic acids), the naturally occurring secondary plant metabolites, mainly in graminceous crops exhibit great structural diversity. The present study explored the …
Number of citations: 7 www.researchgate.net
M Stiti, H Bouzit, M Abdaoui - THE INTERNATIONAL CONFERENCE, 2015 - fac.ksu.edu.sa
… In present work, the interactions between 3-methyl-2-benzoxazolinone and cyclomaltoheptaose have been investigated by means of molecular modeling, FTIR and UV-vis spectroscopy …
Number of citations: 7 fac.ksu.edu.sa
C Safak, H Erdoǧan, M Ertan, R Sunal - Archiv der Pharmazie, 1988 - Wiley Online Library
Eight new dithiocarbamates have been prepared by the reaction of 5‐chloro‐3‐methyl‐6‐(2‐bromopropionyl)‐2‐benzoxazolinone and substituted potasium dithiocarbamate derivatives…
Number of citations: 12 onlinelibrary.wiley.com

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